Superior Lipid-Lowering Efficacy Compared to MK-0916 in Hypertensive Patients
In a 12-week, randomized, placebo-controlled Phase 2a trial (NCT00274716) directly comparing MK-0736 and MK-0916, treatment with 7 mg/day MK-0736 resulted in a placebo-adjusted LDL-C reduction of 12.3% (95% CI: -19.1% to -5.5%) [1]. In contrast, MK-0916 at 6 mg/day did not significantly alter LDL-C levels compared to placebo [2]. This demonstrates that MK-0736, unlike MK-0916, produces a clinically meaningful improvement in lipid profiles in this patient population.
| Evidence Dimension | LDL-Cholesterol Change from Baseline |
|---|---|
| Target Compound Data | -12.3% (placebo-adjusted, 7 mg/day MK-0736) |
| Comparator Or Baseline | MK-0916 (6 mg/day): No significant change vs. placebo |
| Quantified Difference | ≥12.3% absolute difference in LDL-C reduction |
| Conditions | 12-week randomized controlled trial in 249 overweight-to-obese patients with hypertension (BMI 27–41 kg/m², SiDBP 90–104 mmHg) |
Why This Matters
This differential efficacy on LDL-C is a critical factor for researchers selecting a tool compound to investigate the metabolic benefits of 11β-HSD1 inhibition beyond blood pressure reduction.
- [1] Shah S, et al. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76. View Source
- [2] Shah S, et al. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76. View Source
